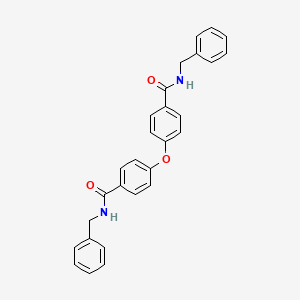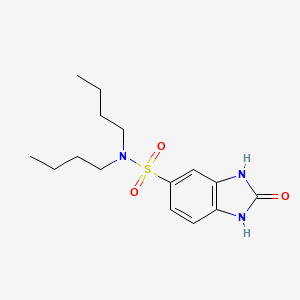![molecular formula C24H21N5O6S3 B4671258 {[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA](/img/structure/B4671258.png)
{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA
Vue d'ensemble
Description
{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA is a complex organic compound that features a unique structure combining fluorene, furan, and thiourea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of furan and thiourea groups through sulfonamide linkages. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to minimize waste and reduce the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the thiourea group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and fluorene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the thiourea group could produce corresponding amines.
Applications De Recherche Scientifique
{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of {[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[2,7-BIS({[(THIOPHEN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA: Similar structure but with thiophene rings instead of furan.
{[2,7-BIS({[(PYRIDIN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA: Contains pyridine rings, offering different electronic properties.
Uniqueness
{[2,7-BIS({[(FURAN-2-YL)METHYL]SULFAMOYL})-9H-FLUOREN-9-YLIDENE]AMINO}THIOUREA is unique due to its combination of furan, fluorene, and thiourea moieties, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[[2,7-bis(furan-2-ylmethylsulfamoyl)fluoren-9-ylidene]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6S3/c25-24(36)29-28-23-21-11-17(37(30,31)26-13-15-3-1-9-34-15)5-7-19(21)20-8-6-18(12-22(20)23)38(32,33)27-14-16-4-2-10-35-16/h1-12,26-27H,13-14H2,(H3,25,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJIQODQKRISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=S)N)C=C(C=C4)S(=O)(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide](/img/structure/B4671181.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4671183.png)
![1-AZEPANYL[2-(1,3-BENZODIOXOL-5-YL)-7-CHLORO-8-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4671189.png)
![{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B4671194.png)

![5-[(3-(ethoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4671208.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4671216.png)

![(2Z)-2-[(3-chloro-4-fluoroanilino)methylidene]cyclohexan-1-one](/img/structure/B4671228.png)

![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-ethoxyphenyl cyclohexanecarboxylate](/img/structure/B4671254.png)

![Cyclohexyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B4671265.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4671271.png)
